
1-Bromo-1-cyano-3,3-dimethylbutan-2-one
Overview
Description
1-Bromo-1-cyano-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C7H10BrNO. It is a versatile compound used in various chemical reactions and research applications. This compound is characterized by the presence of a bromine atom, a cyano group, and a ketone functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-cyano-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethylbutan-2-one in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-cyano-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Scientific Research Applications
1-Bromo-1-cyano-3,3-dimethylbutan-2-one serves as a versatile reagent in several scientific research applications:
Organic Synthesis
This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to act as an alkylating agent allows it to participate in nucleophilic substitution reactions, facilitating the formation of carbon-carbon bonds.
Biological Studies
The compound is utilized in biological studies due to its reactivity with nucleophilic sites in biomolecules. It has been investigated for enzyme inhibition and protein modification, making it valuable in drug development and biochemical research.
Material Science
In material science, this compound is employed in the preparation of specialty materials such as functionalized polymers and advanced composites. Its unique structural properties enable the development of materials with tailored functionalities.
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound was reacted with various amines to produce substituted derivatives that exhibited significant cytotoxicity against cancer cell lines.
Case Study 2: Agrochemical Development
Research focused on modifying the structure of this compound to enhance its fungicidal activity. By replacing the bromo group with a more hydrophilic cyano group, researchers improved systemic action without compromising preventive efficacy against rice blast fungus.
Toxicity and Safety Profile
The toxicity profile of this compound indicates that it is harmful if swallowed or if it comes into contact with skin. Proper safety measures should be taken during handling to mitigate risks associated with acute exposure.
Mechanism of Action
The mechanism of action of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction and cyclization reactions. The ketone functional group can undergo oxidation and reduction, making the compound highly versatile in organic synthesis .
Comparison with Similar Compounds
1-Bromo-3,3-dimethylbutan-2-one: Lacks the cyano group, making it less versatile in certain reactions.
1-Cyano-3,3-dimethylbutan-2-one: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.
3,3-Dimethylbutan-2-one: Lacks both the bromine and cyano groups, significantly reducing its reactivity and application scope.
Uniqueness: 1-Bromo-1-cyano-3,3-dimethylbutan-2-one stands out due to the presence of both bromine and cyano groups, offering a unique combination of reactivity and versatility. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Biological Activity
Overview
1-Bromo-1-cyano-3,3-dimethylbutan-2-one (CAS No. 89563-44-0) is an organic compound notable for its diverse applications in organic synthesis and biological research. Its unique structure, characterized by a bromine atom, a cyano group, and a ketone functional group, enables it to participate in various chemical reactions and biological interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10BrNO
- Molecular Weight : 202.07 g/mol
- Physical State : Liquid at room temperature
- Solubility : Soluble in organic solvents
This compound exhibits its biological activity primarily through:
- Nucleophilic Substitution Reactions : The bromine atom acts as a good leaving group, facilitating nucleophilic attacks by various nucleophiles such as amines and thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
- Reactivity of the Cyano Group : The cyano group can undergo reduction to form amines or participate in cyclization reactions, which are crucial for synthesizing biologically active compounds.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. In one study, derivatives of this compound were synthesized and tested for their efficacy against bacterial strains, showing promising results in inhibiting growth .
Anti-inflammatory Effects
The compound has been explored for its potential anti-inflammatory properties. Animal model studies suggest that it may reduce inflammation markers through modulation of cytokine production, although specific pathways remain to be fully elucidated .
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound could induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it was tested against acetylcholinesterase (AChE), revealing competitive inhibition properties that could be relevant for neuroprotective strategies .
Research Findings
Safety and Toxicity
While the compound exhibits various biological activities, it is essential to consider its safety profile. Toxicological studies are necessary to determine the safe dosage ranges and potential side effects associated with prolonged exposure or high concentrations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of 3,3-dimethylbutan-2-one derivatives using H₂O₂/HBr systems, which selectively introduce bromine at the α-position. Optimization involves adjusting stoichiometry (e.g., molar ratio of HBr to substrate) and temperature (typically 0–25°C) to minimize side reactions like over-bromination. Post-reaction purification via column chromatography or distillation ensures high purity (>90% yield). NMR analysis (e.g., δ 1.21 ppm for CH₃ groups, 206.03 ppm for carbonyl in ¹³C NMR) confirms structural integrity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure and purity of this compound?
- Methodological Answer : ¹H and ¹³C NMR in CDCl₃ (400 MHz for ¹H, 126 MHz for ¹³C) are critical. Key signals include:
- ¹H NMR : Singlet at δ 1.21 ppm (9H, C(CH₃)₃), δ 4.16 ppm (2H, CH₂Br).
- ¹³C NMR : δ 26.70 ppm (C(CH₃)₃), 206.03 ppm (C=O).
Integration ratios and absence of extraneous peaks confirm purity. Deuterated solvents and internal standards (e.g., TMS) enhance accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?
- Methodological Answer : Contradictions (e.g., unassigned peaks in NMR) require multi-technique validation:
- Cross-validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) or crystallographic data (via SHELX refinement for unambiguous structural assignment) .
- Side reaction analysis : Use GC-MS or HPLC to identify byproducts (e.g., di-brominated species) and adjust reaction conditions (e.g., lower HBr concentration) .
Q. How can late-stage functionalization techniques, such as Pd-catalyzed cross-coupling, modify this compound for pharmaceutical applications?
- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Pd-catalyzed arylation : React with aryl boronic acids (1.5 eq) under Pd(PPh₃)₄ (5 mol%) in THF at 80°C to introduce aryl groups. Monitor regioselectivity via LC-MS and optimize ligand choice (e.g., XPhos for sterically hindered substrates) .
- Cyanogroup stability : Ensure anhydrous conditions to prevent hydrolysis during coupling .
Q. What mechanistic insights explain the regioselectivity of bromination in 3,3-dimethylbutan-2-one derivatives?
- Methodological Answer : Bromination at the α-carbon is driven by:
- Electrophilic attack : HBr-generated Br⁺ preferentially targets the electron-deficient α-carbon adjacent to the carbonyl.
- Steric effects : The 3,3-dimethyl group hinders bromination at the β-position. Kinetic studies (e.g., varying HBr concentration) and computational modeling (DFT transition-state analysis) validate this selectivity .
Q. Key Considerations for Researchers
- Spectral Contradictions : Always cross-reference NMR with IR (C≡N stretch ~2200 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Advanced Functionalization : Explore photoredox catalysis for C–H functionalization of the cyano group, leveraging its electron-withdrawing nature for radical reactions.
Properties
IUPAC Name |
2-bromo-4,4-dimethyl-3-oxopentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)6(10)5(8)4-9/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSORMNCXDSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468991 | |
Record name | Bromo-pivaloylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89563-44-0 | |
Record name | Bromo-pivaloylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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